molecular formula C11H15FO7 B11843723 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose

2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose

Cat. No.: B11843723
M. Wt: 278.23 g/mol
InChI Key: RUHDSMRRCLJPJM-GZBOUJLJSA-N
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Description

2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose: is a synthetic carbohydrate derivative. It is characterized by the presence of a fluorine atom at the second position and acetyl groups at the first, third, and fifth positions of the arabinofuranose ring. This compound is often used in the synthesis of nucleoside analogues and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose typically involves the fluorination of a suitable arabinofuranose precursor followed by acetylation. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetyl groups.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Nucleoside Analogues: Used as a key intermediate in the synthesis of various nucleoside analogues which are important in antiviral and anticancer research.

Biology:

    Enzyme Inhibition Studies: Employed in studies to understand the inhibition mechanisms of enzymes involved in carbohydrate metabolism.

Medicine:

    Drug Development: Utilized in the development of therapeutic agents, particularly antiviral and anticancer drugs.

Industry:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose involves its incorporation into biochemical pathways where it can act as an inhibitor or a substrate analog. The fluorine atom at the second position plays a crucial role in its biological activity by mimicking the natural substrate while resisting enzymatic degradation. This compound targets specific enzymes involved in carbohydrate metabolism, thereby inhibiting their activity and affecting the overall metabolic pathway .

Comparison with Similar Compounds

  • 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
  • 2-Fluoro-2-deoxy-1,3,4-tri-O-acetyl-α-D-arabinofuranose
  • 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-β-D-arabinofuranose

Comparison:

Properties

Molecular Formula

C11H15FO7

Molecular Weight

278.23 g/mol

IUPAC Name

[(2R,3R,4S)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1

InChI Key

RUHDSMRRCLJPJM-GZBOUJLJSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C

Origin of Product

United States

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